2-(Benzyloxy)-5-bromoaniline

Medicinal Chemistry Cross-Coupling Reactions Synthetic Intermediate Selection

Sourcing bottlenecks for ortho-substituted bromoanilines delay medicinal chemistry programs. 2-(Benzyloxy)-5-bromoaniline addresses this with its unique ortho-benzyloxy/5-bromo pattern that directs regioselective transformations and provides a cleavable protecting group strategy unavailable with simple alkyl ethers. · Enables Suzuki-Miyaura diversification of GRM scaffolds on gram scale; compatible with aryl, alkyl, alkenyl, and heteroaromatic boronic esters. · Serves as direct precursor to hMAO-B inhibitors; the bromobenzyloxy pharmacophore enhances potency and isoform selectivity. · Ortho-substitution modulates amine nucleophilicity, directing reactions distinct from 3- or 5-benzyloxy positional isomers.

Molecular Formula C13H12BrNO
Molecular Weight 278.14 g/mol
CAS No. 186797-58-0
Cat. No. B179343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-5-bromoaniline
CAS186797-58-0
Molecular FormulaC13H12BrNO
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)N
InChIInChI=1S/C13H12BrNO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
InChIKeyIZHINVQVLJRNDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-5-bromoaniline Overview


2-(Benzyloxy)-5-bromoaniline (CAS 186797-58-0) is an ortho-substituted bromoaniline derivative that features a benzyloxy group at the 2-position and a bromine atom at the 5-position on the aromatic ring [1]. This compound serves as a versatile intermediate in pharmaceutical and agrochemical research due to its unique combination of functional groups: a primary aromatic amine for further derivatization, a bromine atom that enables cross-coupling reactions, and a benzyloxy substituent that provides both steric bulk and a cleavable protecting group [2]. The compound's molecular architecture positions it as a strategic building block for the synthesis of complex heterocyclic systems and biaryl structures relevant to drug discovery programs .

Uniqueness of 2-(Benzyloxy)-5-bromoaniline


The ortho-benzyloxy substitution pattern of 2-(Benzyloxy)-5-bromoaniline (CAS 186797-58-0) creates a unique steric and electronic environment that distinguishes it from other bromoaniline derivatives [1]. Unlike its 3- and 5-benzyloxy positional isomers, the ortho-substitution places the bulky benzyloxy group adjacent to the primary amine, which modulates the amine's nucleophilicity and can direct regioselective transformations . Compared to the 2-methoxy analog, the benzyloxy group provides a cleavable protecting strategy unavailable with simple alkyl ethers . Furthermore, replacing the bromine with chlorine or iodine alters the reactivity profile in cross-coupling reactions due to differences in bond dissociation energies and leaving group propensity, which directly impacts reaction yields and conditions . These structural distinctions are not interchangeable and necessitate specific procurement of 2-(Benzyloxy)-5-bromoaniline for applications requiring its precise substitution pattern and reactivity profile.

Quantitative Comparison of 2-(Benzyloxy)-5-bromoaniline


Halogen Substitution and Molecular Weight

2-(Benzyloxy)-5-bromoaniline (MW = 278.14 g/mol) occupies an intermediate position in terms of molecular weight and halogen reactivity between the corresponding chloro (MW = 233.69 g/mol) and iodo (MW = 325.14 g/mol) analogs . The bromine substituent provides a balance between sufficient reactivity for efficient cross-coupling and adequate stability for storage and handling, which is a critical factor in selecting a synthetic intermediate for scale-up [1].

Medicinal Chemistry Cross-Coupling Reactions Synthetic Intermediate Selection

Ortho vs. Meta Benzyloxy Substitution

2-(Benzyloxy)-5-bromoaniline (CAS 186797-58-0) features an ortho-benzyloxy substitution pattern that places the bulky benzyloxy group directly adjacent to the primary amine . In contrast, 3-(Benzyloxy)-5-bromoaniline (CAS 1000289-63-3) has a meta-benzyloxy substitution pattern relative to the amine . This positional difference alters the steric environment around the amine and influences the compound's behavior in subsequent reactions such as amide bond formation or Buchwald-Hartwig aminations [1].

Regioselective Synthesis Structure-Activity Relationship (SAR) Medicinal Chemistry

Commercial Purity Specifications

Commercial suppliers offer 2-(Benzyloxy)-5-bromoaniline (CAS 186797-58-0) with varying purity specifications. Leyan provides material at 98% purity , while Fluorochem offers 97% purity , and BLD Pharmatech (via Sigma-Aldrich) supplies 95% purity . Higher purity levels may reduce the need for additional purification steps and improve the reliability of subsequent synthetic transformations .

Procurement Quality Control Synthetic Reliability

Applications of 2-(Benzyloxy)-5-bromoaniline


hMAO-B Inhibitor Synthesis

2-(Benzyloxy)-5-bromoaniline serves as a precursor for designing and synthesizing novel monoamine oxidase B (hMAO-B) inhibitors. The benzyloxy substituent is a recognized pharmacophore for this target class, and the bromine atom at the 5-position provides a versatile handle for introducing molecular diversity through cross-coupling reactions [1]. Research indicates that halogen-substituted benzyloxy groups, such as the bromobenzyloxy moiety present in this compound, enhance MAO-B inhibitory activity and selectivity [2].

Glucocorticoid Receptor Modulator Synthesis

The ortho-bromoaniline core of 2-(Benzyloxy)-5-bromoaniline is a strategic building block for the synthesis of glucocorticoid receptor modulators (GRMs) [3]. The unprotected primary amine and the ortho-bromine atom enable efficient Suzuki-Miyaura cross-coupling reactions with various boronic esters, facilitating the rapid diversification of GRM scaffolds on a gram scale [4].

Biaryl Amine Cross-Coupling

2-(Benzyloxy)-5-bromoaniline is a valuable substrate for Suzuki-Miyaura cross-coupling reactions to produce meta- and para-biphenylamines [5]. The bromine atom's reactivity is well-balanced for this transformation, and the benzyloxy group can be subsequently cleaved to reveal a phenolic hydroxyl group, providing a route to diverse biaryl amine libraries for medicinal chemistry applications [6].

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